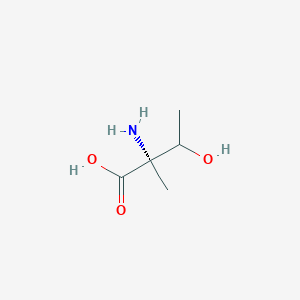
(2S)-2-amino-3-hydroxy-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-hydroxy-2-methylbutanoic acid, also known as L-threonine, is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. It is one of the 20 standard amino acids used by cells to synthesize proteins. L-threonine is particularly important for the proper functioning of the central nervous system, liver, and immune system.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-threonine can be synthesized through several methods, including chemical synthesis and microbial fermentation.
-
Chemical Synthesis: : This method involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to produce the amino acid. The reaction conditions typically involve acidic or basic hydrolysis.
-
Microbial Fermentation: : This is the most common industrial method for producing L-threonine. Specific strains of bacteria, such as Escherichia coli or Corynebacterium glutamicum, are genetically engineered to overproduce L-threonine. The fermentation process involves cultivating these bacteria in a nutrient-rich medium under controlled conditions of pH, temperature, and aeration.
Industrial Production Methods
Industrial production of L-threonine primarily relies on microbial fermentation due to its cost-effectiveness and scalability. The process involves:
Fermentation: Using genetically modified bacteria to produce L-threonine in large bioreactors.
Recovery: The amino acid is extracted from the fermentation broth through processes such as filtration, centrifugation, and crystallization.
Purification: Further purification steps, including ion exchange chromatography and recrystallization, ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-threonine undergoes various chemical reactions, including:
Oxidation: L-threonine can be oxidized to form 2-amino-3-ketobutyric acid. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of L-threonine is less common but can be achieved using reducing agents like sodium borohydride.
Substitution: L-threonine can participate in substitution reactions, particularly in peptide bond formation during protein synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Enzymatic catalysts, such as aminoacyl-tRNA synthetases, during protein synthesis
Major Products Formed
Oxidation: 2-amino-3-ketobutyric acid
Reduction: Reduced forms of L-threonine derivatives
Substitution: Peptides and proteins
Scientific Research Applications
L-threonine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Essential for studying protein structure and function, as well as metabolic pathways.
Medicine: Investigated for its role in treating liver diseases, neurological disorders, and immune deficiencies.
Industry: Used as a feed additive in animal nutrition to enhance growth and improve feed efficiency.
Mechanism of Action
L-threonine exerts its effects primarily through its incorporation into proteins and its role in metabolic pathways. It is involved in the synthesis of glycine and serine, which are important for collagen production and central nervous system function. L-threonine also plays a role in the immune response by supporting the production of antibodies and other immune molecules.
Comparison with Similar Compounds
L-threonine is similar to other amino acids such as L-serine and L-glycine but has unique properties due to its hydroxyl group and methyl side chain.
L-serine: Similar in structure but lacks the methyl group, making it less hydrophobic.
L-glycine: The simplest amino acid with a single hydrogen atom as its side chain, making it more flexible in protein structures.
L-threonine’s unique structure allows it to participate in specific biochemical reactions and interactions that other amino acids cannot, highlighting its importance in various biological processes.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3?,5-/m0/s1 |
InChI Key |
NWZTXAMTDLRLFP-PVPKANODSA-N |
Isomeric SMILES |
CC([C@@](C)(C(=O)O)N)O |
Canonical SMILES |
CC(C(C)(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)
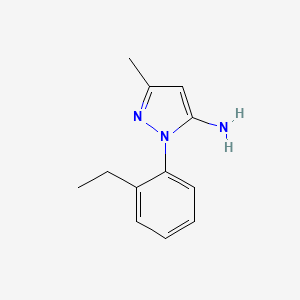
![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12120177.png)


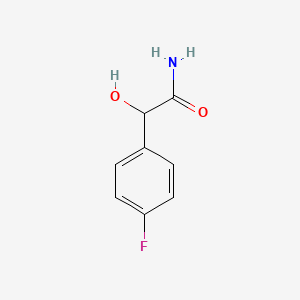

![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
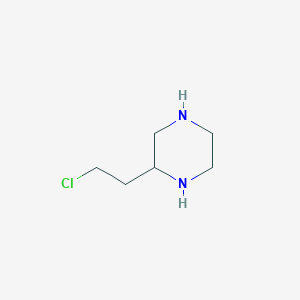

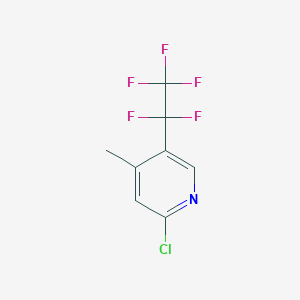
![2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12120231.png)
